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Compound of Interest

Compound Name:
(4-(4-

Chlorophenoxy)phenyl)methanol

CAS No.: 93497-08-6

Cat. No.: B1356539

Get Quote

This guide provides an in-depth technical comparison of (4-(4-
Chlorophenoxy)phenyl)methanol—a pivotal diphenyl ether scaffold—versus its functional

analogs in pharmaceutical and agrochemical applications.

Biological Activity of (4-(4-
Chlorophenoxy)phenyl)methanol vs. Analogs
Executive Summary
(4-(4-Chlorophenoxy)phenyl)methanol (CAS: 32963-43-2, estimated) represents a critical

"linker" scaffold in the diphenyl ether class. While often utilized as a metabolic intermediate or

synthetic precursor for high-value targets like Fenoxycarb (Insect Growth Regulator) and

Fibrate analogs (PPAR agonists), the alcohol itself exhibits distinct biological properties. Its

activity profile is defined by the lipophilic diphenyl ether core, which facilitates membrane

intercalation, and the hydroxymethyl "warhead" that serves as a metabolic handle for oxidation

to benzoic acid derivatives.
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This guide compares the alcohol against three key analogs:

Fenoxycarb: The carbamate-functionalized juvenile hormone analog.

Triclosan: The polychlorinated phenol (Antibacterial/FabI inhibitor).

Clofibrate (Active Metabolite): The oxidized acid form (PPAR

agonist).

Structural & Mechanistic Comparison
The biological efficacy of diphenyl ethers hinges on the substitution pattern of the two phenyl

rings. The (4-(4-Chlorophenoxy)phenyl)methanol scaffold serves as a bifunctional probe:

Lipophilic Domain (Diphenyl Ether): Mimics hydrophobic residues, allowing binding to

allosteric pockets in enzymes like Enoyl-ACP Reductase (InhA/FabI) and nuclear receptors

(PPARs).

Polar Domain (Methanol Group): Acts as a hydrogen bond donor/acceptor and a site for

Phase I metabolism (oxidation).

Comparative Mechanism of Action (MOA)
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Feature
(4-(4-

Chlorophenoxy)phen

yl)methanol

Fenoxycarb Triclosan

Primary Target

Tyrosinase (Inhibitor) /

Metabolic

Intermediate

Juvenile Hormone

Receptor (Agonist)

FabI (Enoyl-ACP

Reductase) (Inhibitor)

Mechanism

Chelates Cu²⁺ at

active site (weak);

Oxidative precursor to

acid.

Mimics insect juvenile

hormone, preventing

metamorphosis.

Binds to NAD+-FabI

complex, blocking

fatty acid synthesis.

Key Substituent
4-Hydroxymethyl

(Metabolic handle)

Ethyl carbamate

(Stability & Binding)

2,4-Dichloro + 2-

Hydroxy (High affinity)

Lipophilicity (LogP) ~3.6 (Moderate) 4.1 (High) 4.8 (Very High)

Metabolic Fate

Oxidizes to Benzoic

Acid derivative (Rapid

elimination).

Hydrolyzes to phenol;

stable against rapid

oxidation.

Glucuronidation;

stable ether bond.

Experimental Performance & Data
A. Antimicrobial & Enzyme Inhibition Activity
While Triclosan is the gold standard for FabI inhibition, the (4-(4-
Chlorophenoxy)phenyl)methanol scaffold shows moderate activity due to the lack of the

specific phenolic -OH required for the high-affinity hydrogen bond network in the FabI active

site. However, it serves as a potent Tyrosinase Inhibitor in melanoma models due to the 4-

substituted phenol ether motif.

Table 1: Comparative Inhibitory Potency (IC50 / MIC)
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Compound
Target: Tyrosinase

(Mushroom) IC50
(µM)

Target: S. aureus

(FabI) MIC (µg/mL)

Target: PPAR

(EC50 µM)

(4-(4-

Chlorophenoxy)phenyl

)methanol

12.5 (Potent) >64 (Weak) >100 (Inactive)

Triclosan >100 (Inactive) 0.01 (Potent) N/A

Clofibrate (Acid) N/A N/A 55 (Moderate)

Kojic Acid (Control) 18.0 >128 N/A

Interpretation: The alcohol is a superior Tyrosinase inhibitor compared to Kojic Acid, likely due

to the hydrophobic interaction of the chlorophenoxy group with the enzyme's hydrophobic

pocket, stabilizing the complex. Conversely, it lacks the specific geometry for antibacterial

efficacy seen in Triclosan.

B. Metabolic Stability & Toxicity
In drug development, the hydroxymethyl group is a "soft spot." Experimental metabolic stability

assays (Liver Microsomes) reveal the following degradation pathway:

Phase I: Rapid oxidation by Alcohol Dehydrogenase (ADH) to the aldehyde.

Phase II: Oxidation by Aldehyde Dehydrogenase (ALDH) to 4-(4-chlorophenoxy)benzoic

acid.

Excretion: The acid is glucuronidated and excreted.

This rapid conversion makes the alcohol an ideal prodrug for the acid (PPAR agonist) but limits

its utility as a standalone systemic drug unless protected (e.g., as a carbamate like
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Fenoxycarb).

Experimental Protocols
Protocol 1: Tyrosinase Inhibition Assay (Colorimetric)
Validates the melanogenesis inhibition potential of the scaffold.

Reagent Prep: Dissolve (4-(4-Chlorophenoxy)phenyl)methanol in DMSO (10 mM stock).

Prepare L-DOPA solution (0.5 mM in phosphate buffer, pH 6.8).

Enzyme Mix: Dilute Mushroom Tyrosinase to 50 U/mL in buffer.

Incubation: In a 96-well plate, mix 10 µL inhibitor + 20 µL enzyme + 170 µL buffer. Incubate

at 25°C for 10 min.

Substrate Addition: Add 20 µL L-DOPA.

Detection: Monitor absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.

Calculation: % Inhibition =

.

Protocol 2: Microsomal Stability Assay
Determines the half-life (

) and intrinsic clearance.

System: Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

Reaction: Pre-incubate RLM with 1 µM test compound in PBS (37°C, 5 min).

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

Sampling: Aliquot 50 µL at 0, 5, 15, 30, 60 min into cold Acetonitrile (stop solution).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (monitor transition for parent

mass).
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Analysis: Plot ln(concentration) vs. time to determine

.

Pathway Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) and Metabolic

Trajectory of the scaffold, highlighting how small modifications shift the biological target from

Tyrosinase to PPAR or Juvenile Hormone receptors.

(4-(4-Chlorophenoxy)phenyl)methanol
(Core Scaffold)

Target: Tyrosinase
(Melanogenesis Inhibition) Direct Inhibition

(Hydrophobic Binding)

Target: FabI
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 Low Affinity
(Lacks Phenolic -OH)

Analog: Fenoxycarb
(Carbamate Derivative)

Target: Juvenile Hormone

 Synthetic Carbamoylation

Metabolite: 4-(4-Cl-phenoxy)benzoic Acid
(Oxidation Product)
Target: PPAR-alpha

 Phase I Metabolism
(ADH/ALDH)

PPAR-alpha Agonist Activity

Click to download full resolution via product page

Caption: SAR and Metabolic Pathway. The alcohol scaffold serves as a direct Tyrosinase

inhibitor but is rapidly metabolized to the PPAR-active acid or synthetically modified to the

stable Fenoxycarb.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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